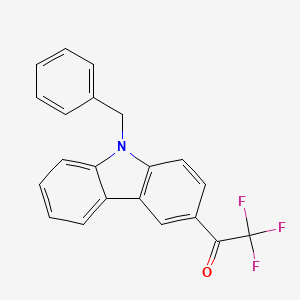![molecular formula C10H14N2O4S2 B4621061 N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)
N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.03949928 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a promising target for antiproliferative agents .
Mode of Action
This compound interacts with CA IX by inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment , particularly the regulation of pH. Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces lactic acid and leads to a decrease in the pH of the tumor microenvironment . By inhibiting CA IX, this compound disrupts this process, creating a less favorable environment for tumor growth .
Result of Action
The inhibition of CA IX by this compound results in a disruption of the tumor microenvironment, making it less conducive for tumor growth . This can lead to a decrease in tumor size and potentially halt the progression of the disease .
Action Environment
The action of this compound is influenced by the tumor microenvironment. Factors such as the pH, the presence of other metabolites, and the hypoxic conditions commonly found in tumors can affect the efficacy of the compound . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
Properties
IUPAC Name |
N-cyclopropyl-4-(methanesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)11-8-4-6-10(7-5-8)18(15,16)12-9-2-3-9/h4-7,9,11-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKFDWXSOAQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B4620991.png)
![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4621016.png)
![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)
![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)
![3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)


![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)
![2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4621080.png)
